molecular formula C6H6F3N3O2 B15113102 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole

Cat. No.: B15113102
M. Wt: 209.13 g/mol
InChI Key: MYNZEVZJCDSYOP-UHFFFAOYSA-N
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Description

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole: is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a trifluoropropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazines with 1,3-diols, followed by nitration to introduce the nitro group . The reaction conditions often require the use of catalysts such as ruthenium or copper to facilitate the cyclization and nitration processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential effects on enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole stands out due to the presence of the trifluoropropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

5-nitro-1-(3,3,3-trifluoropropyl)pyrazole

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-4-11-5(12(13)14)1-3-10-11/h1,3H,2,4H2

InChI Key

MYNZEVZJCDSYOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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